(9H-fluoren-9-yl)methyl N-[(1S)-1-[methoxy(methyl)carbamoyl]-3-[(triphenylmethyl)carbamoyl]propyl]carbamate
Overview
Description
“(9H-fluoren-9-yl)methyl N-[(1S)-1-[methoxy(methyl)carbamoyl]-3-[(triphenylmethyl)carbamoyl]propyl]carbamate” is a chemical compound with the CAS Number: 474123-46-1 and a linear formula of C41H39N3O5 . It has a molecular weight of 653.78 . The compound is solid in physical form and has a melting point of 79 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C41H39N3O5/c1-44(48-2)39(46)37(42-40(47)49-28-36-34-24-14-12-22-32(34)33-23-13-15-25-35(33)36)26-27-38(45)43-41(29-16-6-3-7-17-29,30-18-8-4-9-19-30)31-20-10-5-11-21-31/h3-25,36-37H,26-28H2,1-2H3,(H,42,47)(H,43,45)/t37-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
As mentioned earlier, this compound is a solid with a melting point of 79 . Its molecular weight is 653.78 , and its linear formula is C41H39N3O5 . More detailed physical and chemical properties were not available in the search results.Scientific Research Applications
Chemical Structure and Properties
The title compound, known by its systematic name, exhibits unique torsion angles that deviate from typical values found in other Fmoc-protected amino acids. This deviation is observed in the orientations of the fluorene and carboxyl groups, indicating distinct structural properties. The crystal structure of this compound forms two-dimensional sheets parallel to the ab plane, facilitated by two intermolecular hydrogen bonds (O—H⋯O and N—H⋯O) (Yamada, Hashizume, & Shimizu, 2008). Another study on a similar compound, N-(Fluoren-9-ylmethoxycarbonyl)-l-isoleucine, shows a slightly pyramidalized molecular plane of the O=C—NH—Cα unit, which is key in understanding the molecular interactions and potential applications of these compounds (Yamada, Hashizume, Shimizu, & Deguchi, 2008).
Synthesis and Utility in Peptide Chemistry
An efficient synthesis method for 2,4,5-trichlorophenyl-(9H-fluoren-9-ylmethoxycarbonylamino)methylcarbamates has been developed. These carbamates are crystalline solids and have been fully characterized. They serve as building blocks for the synthesis of several dipeptidyl urea esters, showing their significance in peptide chemistry. The coupling of these carbamates with N,O-bis[trimethylsilyl]amino acids results in Fmoc-protected dipeptide urea acids, highlighting their utility in the synthesis of complex peptide structures (Babu & Kantharaju, 2005).
Photoelectric Applications
Compounds related to the structure of the title compound have been studied for their photoelectric performances. Star-burst carbazol derivatives synthesized using materials like carbazol, triarylamine, and fluorene derivatives show significant blue fluorescence and have energy levels suitable for use as hole transport materials. This highlights the potential application of these compounds in optoelectronic devices (Xi-cun, 2010).
Application in Sensing and Environmental Protection
Derivatives of the title compound, like conjugated polymers of poly(9-methyl-9H-carbazol-3-amine) and poly(9,9-dihexyl-9H-fluoren-2-amine), have been prepared and applied for fluorescence detection of different acids and amines. Their excellent fluorescence properties, especially in detecting both acids and amines in various states, show their potential in environmental protection, biosensing, and toxins detection in food (Qian, Zhang, Liu, & Xia, 2019).
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H312, H332 . These codes correspond to specific hazards associated with the compound, such as harmful if swallowed (H302), harmful in contact with skin (H312), and harmful if inhaled (H332) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-[methoxy(methyl)amino]-1,5-dioxo-5-(tritylamino)pentan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H39N3O5/c1-44(48-2)39(46)37(42-40(47)49-28-36-34-24-14-12-22-32(34)33-23-13-15-25-35(33)36)26-27-38(45)43-41(29-16-6-3-7-17-29,30-18-8-4-9-19-30)31-20-10-5-11-21-31/h3-25,36-37H,26-28H2,1-2H3,(H,42,47)(H,43,45)/t37-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFUQFBELVYYJP-QNGWXLTQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C(=O)[C@H](CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H39N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
653.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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